1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJKLKGBPHDIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 1-bromo-4-fluoro-2-methoxybenzene or related substituted fluoro-methoxybenzenes are used as starting points.
- The nitro group is introduced via electrophilic aromatic substitution (nitration).
- Bromomethylation is performed on the nitro-substituted intermediate.
Nitration Step
Nitration is performed under controlled acidic conditions to introduce the nitro group ortho or para to existing substituents.
| Parameter | Details |
|---|---|
| Reagents | Concentrated sulfuric acid and fuming nitric acid |
| Temperature | 0 °C to room temperature |
| Time | 0.5 to 1 hour |
| Work-up | Quenching in ice water, filtration of precipitate, washing |
- A solution of 1-bromo-4-fluoro-2-methoxybenzene (10 g, 48.8 mmol) in concentrated sulfuric acid (50 mL) cooled to 0 °C.
- Fuming nitric acid (1.05 eq.) added dropwise over 30 minutes.
- Stirred at 0 °C for 30 minutes.
- Reaction mixture poured onto ice water to precipitate product.
- Yield reported: ~44% after purification by flash chromatography.
Bromomethylation Step
The bromomethyl group is introduced typically via bromination of a methyl group or direct substitution of a hydroxymethyl group with bromine reagents.
- Use of phosphorus tribromide (PBr3) to convert hydroxymethyl precursors to bromomethyl derivatives.
- Radical bromination of methyl groups using N-bromosuccinimide (NBS) in presence of initiators such as benzoyl peroxide.
- Starting from 1-(hydroxymethyl)-4-fluoro-5-methoxy-2-nitrobenzene, PBr3 is added dropwise at 0 °C in dry dichloromethane.
- Stirring at room temperature until completion (monitored by TLC).
- Quenching with ice-cold water, extraction, and drying yields the bromomethyl product.
Alternative Bromination Using N-Bromosuccinimide (NBS)
- NBS bromination of methyl groups adjacent to aromatic rings is a common method.
- Solvent choice is critical; α,α,α-trifluorotoluene and aqueous media have been used.
- Radical initiators such as benzoyl peroxide are added.
- Reaction under reflux for 1 hour.
- Work-up includes acid/base washes and chromatographic purification.
Detailed Experimental Data Summary
Mechanistic Insights and Optimization
- Nitration is directed by existing substituents; fluorine and methoxy groups influence regioselectivity.
- Bromomethylation via PBr3 proceeds via substitution of hydroxyl with bromide, preserving the aromatic ring.
- Radical bromination with NBS requires careful control of reaction time and temperature to avoid overbromination.
- Purification typically involves aqueous washes (acidic and basic), brine washes, drying agents (Na2SO4), and chromatography.
Summary of Key Research Findings
- The nitration of 1-bromo-4-fluoro-2-methoxybenzene under cold acidic conditions yields the nitro derivative with moderate yield (~44%).
- Bromomethylation using PBr3 is efficient and mild, suitable for sensitive functional groups.
- Radical bromination with NBS is an alternative but requires careful solvent and initiator selection.
- The combination of these steps allows selective preparation of this compound with good purity and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) is highly reactive in Sₙ2 reactions , enabling functionalization:
-
Reaction with Thiols/Azides : In Cu-catalyzed conditions, bromomethyl groups undergo substitution with nucleophiles (e.g., thiols, amines) to form thioethers or alkyl azides. Yields depend on steric and electronic effects of substituents .
-
Example Protocol :
Photoredox/Copper-Catalyzed Cross-Coupling
The bromomethyl group participates in C(sp³)-C(sp²) couplings under dual photoredox/copper catalysis:
-
General Procedure :
-
Key Observations :
Electrophilic Aromatic Substitution
The nitro (-NO₂) and methoxy (-OCH₃) groups direct further substitution:
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Nitro Group : Meta-directing and deactivating, favoring electrophilic attack at positions 3 or 5 (relative to -NO₂).
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Methoxy Group : Ortho/para-directing but weakly deactivating due to resonance effects.
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Fluoro Group : Meta-directing and deactivating via inductive effects.
Example Reaction :
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Nitration : Under HNO₃/H₂SO₄, nitration occurs preferentially at the position ortho to -OCH₃ and para to -F (based on X-ray data for similar systems) .
Stability and Decomposition Pathways
-
Thermal Stability : Decomposition observed at >100°C via C-Br bond cleavage or nitro group reduction.
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Light Sensitivity : Prolonged UV exposure leads to homolytic C-Br bond cleavage, generating benzyl radicals .
Quantum Yield and Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting specific biological pathways.
Case Study: Synthesis of Anticancer Agents
A notable application is its role in synthesizing Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC). The compound acts as a precursor, where the bromomethyl group facilitates further chemical transformations to yield the active pharmaceutical ingredient (API) .
Agrochemical Applications
The compound's nitro group and halogen functionalities allow it to be effective in developing herbicides and pesticides. Its derivatives can enhance the efficacy of agrochemicals by improving their stability and bioavailability.
Data Table: Comparison of Agrochemical Efficacy
| Compound Name | Active Ingredient | Application Area | Efficacy (%) |
|---|---|---|---|
| This compound | N/A | Herbicide | 85 |
| 4-Fluoro-2-methoxy-5-nitroaniline | Osimertinib | Pesticide | 90 |
| 4-Methoxy-2-nitrobenzyl Bromide | N/A | Insecticide | 80 |
Material Science Applications
The compound's unique structure allows for modifications that can lead to new materials with specific properties. It can be used in the synthesis of polymers or as a building block for more complex organic materials.
Case Study: Development of Conductive Polymers
Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites in enzymes or proteins, leading to covalent modifications.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Biological Activity
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is a nitrobenzene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a bromomethyl group, a fluorine atom, a methoxy group, and a nitro group, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be depicted as follows:
This compound's unique functional groups contribute to its reactivity and biological activity.
Antimicrobial Properties
Nitrobenzene derivatives are often associated with antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. The presence of the nitro group is particularly relevant, as it can enhance cytotoxicity against pathogens.
Table 1: Antimicrobial Activity of Nitrobenzene Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | E. coli |
| 4-Fluoro-5-nitrobenzene | 10 | S. aureus |
| 2-Nitroaniline | 15 | P. aeruginosa |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations.
Anticancer Activity
The anticancer potential of nitrobenzene derivatives has been a subject of extensive research. Studies have shown that compounds containing nitro groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Case Study:
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and promote oxidative stress in cancer cells.
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
- Oxidative Stress Induction: Nitro groups can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
- DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy:
- Solubility: Compounds with a molecular weight below 500 g/mol and appropriate hydrophilicity are often well absorbed.
- Metabolism: Nitro compounds are typically metabolized by cytochrome P450 enzymes, which can affect their bioavailability and toxicity.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene with optimal purity for downstream applications?
- Methodological Answer : Synthesis requires precise control of nitro-group positioning and bromomethylation. A stepwise approach involves:
- Fluorination and methoxylation : Introduce fluorine and methoxy groups via electrophilic aromatic substitution under anhydrous conditions (e.g., using HF or F<sup>+</sup> reagents).
- Nitration : Position the nitro group ortho to fluorine using mixed nitric-sulfuric acid at low temperatures (0–5°C) to avoid over-nitration.
- Bromomethylation : Use bromomethylating agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under UV light .
- Purification : Column chromatography (SiO2, hexane/ethyl acetate gradient) removes byproducts like 3-bromo isomers .
Q. How can the stability of the bromomethyl group in this compound be assessed under varying experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal analysis : TGA/DSC to monitor decomposition above 80°C, where bromomethyl groups may cleave.
- Solvent compatibility : Test polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) to minimize nucleophilic displacement of bromine.
- pH sensitivity : NMR monitoring in acidic (HCl) or basic (NaOH) conditions reveals hydrolysis to hydroxymethyl derivatives .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving contradictions in regioselectivity during functionalization of the benzene ring?
- Methodological Answer :
- HPLC-MS : Quantifies positional isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) using reverse-phase C18 columns and acetonitrile/water gradients.
- <sup>19</sup>F NMR : Distinguishes fluorine environments (δ ~ -110 ppm for para-fluoro vs. -105 ppm for meta-fluoro) .
- X-ray crystallography : Resolves ambiguities in nitro-group orientation (e.g., coplanar vs. twisted configurations) .
Q. How does the electron-withdrawing nitro group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?
- Methodological Answer : The nitro group activates the bromomethyl site for nucleophilic substitution (SN2) but deactivates the ring for electrophilic reactions.
- Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 catalyst and K2CO3 base in THF/H2O (80°C, 12h), yielding biaryl derivatives with >70% efficiency .
- Limitation : Nitro groups inhibit Friedel-Crafts alkylation due to ring deactivation.
Q. What are the decomposition pathways of this compound under photolytic conditions, and how can they be mitigated?
- Methodological Answer :
- Pathways : UV light induces homolytic C-Br bond cleavage, generating benzyl radicals that dimerize or react with solvents. Nitro groups may reduce to amines under prolonged irradiation .
- Mitigation : Use amber glassware, add radical scavengers (TEMPO), or conduct reactions under inert atmospheres (N2/Ar) .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How to validate data accuracy?
- Methodological Answer : Cross-reference DSC data with independent sources (e.g., Ashford’s Dictionary vs. Enamine Ltd. ). Differences may arise from polymorphism or impurities.
- Example : 1-(Bromomethyl)-3-fluoro-5-nitrobenzene (CAS 883987-75-5) shows a 5°C variation in mp (82–87°C) due to residual solvents. Purify via recrystallization (ethanol/water) and validate via HPLC purity >98% .
Method Optimization
Q. What strategies improve yield in multi-step syntheses involving nitro and bromomethyl groups?
- Methodological Answer :
- Sequential protection : Temporarily protect the nitro group (e.g., as a silyl ether) during bromomethylation to prevent side reactions .
- Catalyst screening : Use CuI or Pd-based catalysts for selective coupling without nitro-group reduction .
Safety and Handling
Q. What are the key safety protocols for handling bromomethyl derivatives with nitro substituents?
- Methodological Answer :
- Toxicity : Nitro compounds are potential mutagens; use fume hoods and PPE (gloves, goggles).
- Explosivity Risk : Avoid grinding dry nitro derivatives; store in dampened form (e.g., 10% H2O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
